molecular formula C18H21N3O3 B2477215 2-(benzyloxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide CAS No. 2097859-27-1

2-(benzyloxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide

Cat. No.: B2477215
CAS No.: 2097859-27-1
M. Wt: 327.384
InChI Key: NTPKDGLGJQNJSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzyloxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide is a synthetic pyridazine derivative intended for research and development purposes. Pyridazine-based scaffolds are recognized in medicinal chemistry for their potential as core structures in biologically active molecules . This compound features a cyclopenta-fused pyridazinone core, a structure known to contribute to molecular planarity and potential π-stacking interactions in solid-state or bimolecular contexts, as observed in related pyridazine crystal structures . The acetamide side chain terminated with a benzyloxy group offers potential for hydrogen bonding, similar to motifs seen in other heterocyclic amides, which can be critical for target engagement . Researchers may explore this compound as a key intermediate in the synthesis of more complex molecules for various pharmacological screening programs, including investigations into fungicidal activities, given the documented interest in pyridazine (thio)amides in agricultural chemistry . Its well-defined structure makes it a candidate for structure-activity relationship (SAR) studies aimed at developing novel enzyme inhibitors or receptor modulators. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c22-17(13-24-12-14-5-2-1-3-6-14)19-9-10-21-18(23)11-15-7-4-8-16(15)20-21/h1-3,5-6,11H,4,7-10,12-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPKDGLGJQNJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CCNC(=O)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzyloxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide , with a CAS number of 2097859-27-1 , has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H21N3O3 , with a molecular weight of 327.4 g/mol . The structure features a benzyloxy group and a tetrahydro-cyclopenta pyridazine moiety, which are critical for its biological interactions.

PropertyValue
CAS Number2097859-27-1
Molecular FormulaC18H21N3O3
Molecular Weight327.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The specific mechanism of action for This compound may involve:

  • Inhibition of Enzymatic Activity : Compounds in this class have shown potential in inhibiting specific enzymes that play a role in disease progression.
  • Receptor Modulation : The compound may act as an agonist or antagonist at certain G-protein coupled receptors (GPCRs), influencing signaling pathways involved in cellular responses.

Pharmacological Effects

Preliminary studies suggest that this compound exhibits various pharmacological activities:

  • Antiviral Activity : Similar compounds have demonstrated efficacy against viral infections by inhibiting viral replication mechanisms. For instance, related structures have been noted for their activity against the varicella-zoster virus and cytomegalovirus .
  • Cytotoxicity : Assessments of cytotoxic effects are crucial for determining the safety profile of the compound. In vitro studies are needed to establish the IC50 values and therapeutic indices.

Case Studies and Research Findings

Recent investigations into related compounds have yielded valuable insights into their biological activities:

  • Antiviral Studies : A study published in MDPI highlighted that certain derivatives exhibited significant antiviral effects against several viruses, suggesting that structural modifications can enhance activity .
  • Cytotoxicity Assessment : In vitro assays are essential for evaluating the cytotoxic effects of this compound on various cell lines. For example, compounds with similar structures showed varying levels of cytotoxicity across different cancer cell lines .
  • Mechanistic Insights : A study on G-protein coupled receptors indicated that modifications in the structure could lead to differential receptor activation or inhibition, further influencing therapeutic outcomes .

Scientific Research Applications

Overview

2-(benzyloxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide is a compound with diverse applications in medicinal chemistry and pharmaceuticals. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyridazine can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study:
A study published in ResearchGate identified a novel anticancer compound through screening drug libraries on multicellular spheroids. The findings suggested that structural modifications similar to those in this compound could enhance anticancer efficacy .

2. Antiviral Properties
N-Heterocycles like this compound have been explored for their antiviral activities. Research indicates that substituents on the pyridazine ring can significantly influence antiviral potency against various viral infections .

Biological Mechanisms

The biological mechanisms underlying the activity of this compound involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell survival and viral replication.
  • Receptor Modulation : It can interact with receptors involved in cellular signaling pathways that regulate growth and apoptosis.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in the benzyloxy group and the cyclopentapyridazine moiety can lead to different biological activities:

Modification Effect on Activity
Increased hydrophobicityEnhanced membrane permeability
Altered substituents on the pyridazine ringVariation in enzyme inhibition potency

Chemical Reactions Analysis

Structural Features & Reactivity Predictions

The compound contains three key reactive domains:

  • Benzyloxy group (C₆H₅CH₂O−)

  • Acetamide linker (−NHC(O)CH₂−)

  • Cyclopenta[c]pyridazin-3-one core

Reactivity Insights from Analogous Systems:

  • Benzyloxy groups undergo hydrogenolysis (H₂/Pd-C) to yield phenolic derivatives .

  • Acetamides participate in hydrolysis (acid/base) to carboxylic acids or amines .

  • Cyclopenta[c]pyridazin-3-ones exhibit electrophilic substitution at the α-carbonyl position .

Hypothetical Reaction Pathways

Based on search results for related compounds:

Table 1: Predicted Reactions & Mechanisms

Reaction TypeConditionsExpected Product(s)Supporting References
Hydrogenolysis of benzyloxy H₂ (1 atm), 10% Pd/C, EtOH, 25°CPhenolic acetamide derivative
Acid hydrolysis of acetamide 6M HCl, reflux, 12h2-(Benzyloxy)acetic acid + Cyclopenta[c]pyridazin-ethylamine
Nucleophilic substitution NaH, alkyl halide, DMF, 60°CAlkylated acetamide derivatives
Oxidation of pyridazine core mCPBA, CH₂Cl₂, 0°C → 25°CEpoxidized or N-oxide derivatives

Synthetic Routes to Analogues

Relevant methodologies from patents and journals:

Key Steps from Comparable Syntheses:

  • Benzyloxy Acetaldehyde Coupling (Ambeed, ):

    • Reaction : Benzyloxy acetaldehyde + amine → reductive amination with NaBH(OAc)₃.

    • Yield : 49–95% under optimized conditions.

    • Application : Could form the ethylamine linker in the target compound.

  • Cyclopenta[c]pyridazin Formation (PMC6100589, ):

    • Method : Cyclocondensation of dihydropyridines with hydrazines.

    • Catalyst : ZnO/ZnCl₂/DIEA system for regioselective O-functionalization.

Stability & Degradation

No stability data exists for this compound, but related systems suggest:

  • pH Sensitivity : Acetamide hydrolysis accelerates under acidic/basic conditions .

  • Photodegradation : Benzyloxy groups may undergo homolytic cleavage under UV light .

Challenges in Experimental Validation

  • Stereochemical Complexity : The cyclopenta[c]pyridazin core likely imposes conformational restrictions, affecting reaction kinetics .

  • Regioselectivity : Competing reactions at the pyridazinone vs. benzyloxy sites require careful optimization .

Recommendations for Future Work

  • Prioritize hydrogenolysis studies to assess benzyloxy deprotection efficiency.

  • Explore cross-coupling reactions (e.g., Suzuki-Miyaura) at the pyridazin core using methods from .

  • Validate hydrolytic stability via accelerated degradation testing per ICH guidelines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs (e.g., fused pyridazine/heterocyclic cores, acetamide linkages) and are analyzed for comparative insights:

2-(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}acetamide

  • Molecular Formula : C₂₁H₂₂F₃N₅O₂
  • Average Mass : 433.434 g/mol
  • Key Features: Cyclohepta[c]pyridazin core (7-membered ring vs. 5-membered cyclopenta in the target compound). Trifluoromethyl-substituted benzimidazole moiety instead of benzyloxy.

2-(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide

  • Molecular Formula : C₁₉H₁₇F₃N₄O₃S
  • Average Mass : 438.424 g/mol
  • Key Features :
    • Benzothiazole substituent with trifluoromethoxy group.
    • Sulfur-containing heterocycle may confer distinct electronic properties and metabolic stability compared to benzyloxy .

N-(4-(4-(benzyloxy)-3-chlorophenylamino)-3-cyano-7-(1-methylpiperidin-4-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide

  • Molecular Formula: Not explicitly provided (patent data).
  • Key Features: Quinoline core with benzyloxy and piperidine substituents.

Structural and Functional Analysis (Table 1)

Compound Core Structure Substituents Molecular Weight Notable Features
Target Compound Cyclopenta[c]pyridazin Benzyloxy, acetamide Not reported Compact bicyclic core; moderate polarity
Cyclohepta[c]pyridazin-Trifluoromethyl benzimidazole Cyclohepta[c]pyridazin Trifluoromethyl benzimidazole, acetamide 433.434 Enhanced lipophilicity; larger ring system
Cyclohepta[c]pyridazin-Trifluoromethoxy benzothiazole Cyclohepta[c]pyridazin Trifluoromethoxy benzothiazole, acetamide 438.424 Sulfur heterocycle; metabolic resistance
Quinoline-Benzyloxy derivative Quinoline Benzyloxy, piperidine, cyano Not reported DNA-targeting potential; complex substitution

Research Findings and Implications

  • Ring Size Effects : The 5-membered cyclopenta[c]pyridazin in the target compound may confer higher rigidity and metabolic stability compared to 7-membered cyclohepta analogs, which could exhibit conformational flexibility .
  • Substituent Impact :
    • Benzyloxy vs. Trifluoromethyl/Trifluoromethoxy : Benzyloxy groups are prone to oxidative metabolism, whereas trifluoromethyl/methoxy groups enhance resistance to enzymatic degradation .
    • Benzothiazole vs. Benzimidazole : Sulfur in benzothiazole may improve π-stacking interactions in biological targets, while benzimidazole’s nitrogen-rich structure could enhance hydrogen bonding .

Q & A

Q. What synthetic methodologies are recommended for the preparation of 2-(benzyloxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, substitution, and cyclization. For example, analogous compounds (e.g., thieno[3,2-d]pyrimidine derivatives) are synthesized using bases like triethylamine in polar aprotic solvents (e.g., DMF) under nitrogen atmosphere. Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure intermediate purity . Optimization of temperature (often 0–80°C) and reaction time (2–24 hours) is critical to avoid side reactions.

Q. What analytical techniques are essential for characterizing this compound and verifying its purity?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is used to confirm structural integrity, while mass spectrometry (MS) validates molecular weight. High-resolution MS (HRMS) or elemental analysis ensures purity (>95%). For stability assessment, dynamic light scattering (DLS) or differential scanning calorimetry (DSC) may be employed to detect polymorphic forms or degradation products .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

  • Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation or hydrolysis. Conduct accelerated stability studies using thermal stress (40–60°C) and humidity (75% RH) to identify degradation pathways. Analytical monitoring via HPLC every 3–6 months is recommended .

Advanced Research Questions

Q. What strategies are effective for optimizing reaction yields in the synthesis of cyclopenta[c]pyridazine derivatives?

  • Methodological Answer : Employ design of experiments (DoE) to identify critical factors (e.g., solvent polarity, catalyst loading). For example, a central composite design can optimize parameters like temperature and stoichiometry. Reaction kinetics studies (e.g., via in-situ FTIR) help determine rate-limiting steps. Computational tools (e.g., density functional theory, DFT) predict transition states and guide reagent selection .

Q. How can computational chemistry be integrated with experimental data to predict the bioactivity of this compound?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes, receptors). Pair this with quantitative structure-activity relationship (QSAR) models trained on analogous compounds (e.g., thieno[3,2-d]pyrimidines) to predict binding affinity or cytotoxicity. Validate predictions via in vitro assays (e.g., enzyme inhibition, MIC testing) .

Q. What experimental approaches resolve contradictions in observed bioactivity data across studies?

  • Methodological Answer : Conduct meta-analyses of published data to identify variables (e.g., cell line heterogeneity, assay conditions). Reproduce conflicting studies under standardized protocols (e.g., ISO 10993 for cytotoxicity). Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based reporter assays) to confirm mechanisms. Statistical tools like Bland-Altman plots assess inter-study variability .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Use CRISPR-Cas9 gene editing to create knockout cell lines of hypothesized targets (e.g., kinases). Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map downstream pathways. For in vivo models, employ PET/CT imaging with radiolabeled analogs (e.g., ¹⁸F-labeled derivatives) to track biodistribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.